

Navigating the Nomenclature: A Technical Guide to Sodium Ethoxide for Scientific Professionals

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An in-depth analysis of the terminology, properties, and applications of sodium ethoxide, a critical reagent in organic synthesis and drug development.

Introduction: Clarifying the Terminology

In the landscape of organic chemistry, precise terminology is paramount. The compound with the chemical formula C_2H_5ONa is frequently encountered, and its naming can be a point of minor confusion. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is sodium **ethanolate**. However, the more common and widely accepted name in both academic and industrial settings is sodium ethoxide.[1][2] This guide will primarily use the term "sodium ethoxide" while acknowledging "sodium **ethanolate**" as a correct, albeit less common, synonym. The term "sodium ethylate" is considered obsolete.

This white to yellowish hygroscopic powder is a strong base and a potent nucleophile, making it an indispensable tool in a variety of chemical transformations, particularly in the pharmaceutical and fine chemical industries.[3][4][5] Its utility stems from the highly reactive ethoxide ion $(C_2H_5O^-)$.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of sodium ethoxide is crucial for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for this reagent.



Property	Value	Reference(s)
Molecular Formula	C ₂ H ₅ NaO	[1][6]
Molecular Weight	68.05 g/mol	[1][6]
Appearance	White to yellowish hygroscopic powder	[3][4][5]
Melting Point	260 °C (decomposes)	[4]
Density	0.868 g/cm³ (of a 21 wt% solution in ethanol)	
Solubility	Soluble in ethanol and methanol; reacts violently with water	[3][5]
pKa (of conjugate acid, ethanol)	~16	
Flash Point	30 °C	_
Autoignition Temperature	50 - 60 °C	[7]

Synthesis of Sodium Ethoxide: Experimental Protocol

Sodium ethoxide is commercially available, typically as a solution in ethanol or as a solid. However, it can also be readily prepared in the laboratory. The most common method involves the reaction of sodium metal with absolute ethanol.[2][8]

Objective: To prepare a solution of sodium ethoxide in ethanol.

Materials:

- Absolute (anhydrous) ethanol
- Sodium metal, stored under mineral oil
- An inert atmosphere setup (e.g., nitrogen or argon)



 Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

Procedure:

- Preparation of Apparatus: Assemble the three-necked flask with the reflux condenser (with a
 drying tube), dropping funnel, and magnetic stirrer. Ensure all glassware is thoroughly dried
 to prevent reaction with water. The entire system should be flushed with an inert gas
 (nitrogen or argon).
- Reaction Setup: Place a magnetic stir bar in the flask and add the desired volume of absolute ethanol.
- Addition of Sodium: Carefully cut the required amount of sodium metal into small pieces, removing the outer oxide layer, and weigh it under mineral oil. Quickly transfer the sodium pieces to the dropping funnel.
- Reaction: Slowly add the sodium pieces from the dropping funnel to the stirring ethanol. The
 reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain
 a gentle reflux.
- Completion: Continue stirring until all the sodium has reacted and the evolution of hydrogen gas has ceased.
- Storage: The resulting sodium ethoxide solution should be used immediately or stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture and carbon dioxide.

Safety Precautions:

- Sodium metal is highly reactive and flammable. Handle it with care and avoid contact with water.
- The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a wellventilated fume hood away from ignition sources.



 Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Applications and Experimental Protocols

Sodium ethoxide is a cornerstone reagent in several fundamental organic transformations, including the Claisen condensation and the Williamson ether synthesis.

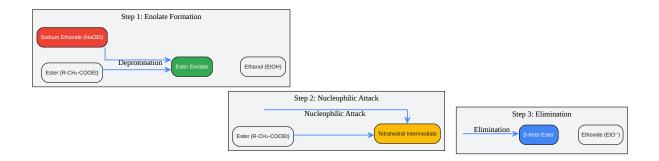
Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, such as sodium ethoxide, to form a β -keto ester.[9][10][11]

Reaction Mechanism:

- Enolate Formation: Sodium ethoxide abstracts an α-proton from an ester to form a resonance-stabilized enolate.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.
- Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the βketo ester.





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Claisen Condensation Mechanism

Experimental Protocol: Synthesis of Ethyl Acetoacetate

Objective: To synthesize ethyl acetoacetate from ethyl acetate via a Claisen condensation using sodium ethoxide.

Materials:

- Sodium ethoxide
- · Anhydrous ethyl acetate
- Anhydrous ethanol
- · Dilute acetic acid or hydrochloric acid
- Saturated sodium chloride solution (brine)



- · Anhydrous magnesium sulfate
- Standard glassware for reflux and extraction

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
- Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate from the dropping funnel to the sodium ethoxide solution while stirring.
- Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours).
- Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour
 it into a beaker containing ice and water. Acidify the mixture with dilute acetic acid or
 hydrochloric acid to a pH of approximately 7.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl acetoacetate.
- Purification: The crude product can be purified by fractional distillation.

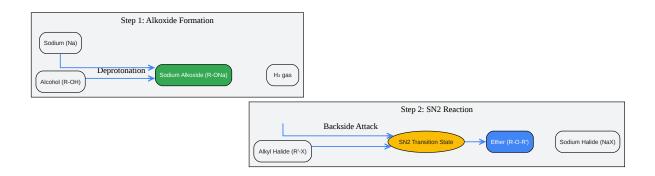
Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group via an SN2 reaction.[12]

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the alkoxide ion acts as the nucleophile and displaces the halide from the alkyl halide.





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Williamson Ether Synthesis Mechanism

Experimental Protocol: Synthesis of Phenacetin[13]

Objective: To synthesize phenacetin from acetaminophen and ethyl iodide using sodium ethoxide.

Materials:

- Acetaminophen
- Sodium ethoxide
- Absolute ethanol
- Ethyl iodide
- Deionized water
- Standard glassware for reflux and filtration



Procedure:

- Reaction Setup: In a 50 mL round-bottom flask, add sodium ethoxide (0.7 g) and absolute ethanol (10 mL).
- Addition of Reactants: Add acetaminophen (1 g) to the flask, followed by ethyl iodide (0.8 mL).
- Reflux: Attach a reflux condenser and gently reflux the mixture for 1 hour.[13]
- Precipitation: Carefully add deionized water (10 mL) through the reflux condenser to the hot reaction mixture and swirl to induce precipitation of the product.[13]
- Isolation: Cool the flask in an ice bath for 5 minutes and then collect the solid product by vacuum filtration.
- Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to dry.
- Recrystallization: The crude product can be recrystallized from a minimal amount of warm ethanol, followed by the dropwise addition of deionized water until the solution becomes cloudy.[13] Cool to induce crystallization.
- Final Product: Filter the purified crystals, dry, and determine the melting point.

Conclusion

Sodium ethoxide, also known as sodium **ethanolate**, is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. While both terms are technically correct, "sodium ethoxide" is the predominantly used and recommended nomenclature. A comprehensive understanding of its properties, safe handling, and detailed experimental protocols for its key reactions, such as the Claisen condensation and Williamson ether synthesis, is essential for researchers and drug development professionals. The provided protocols and diagrams serve as a foundational guide for the effective and safe utilization of this important chemical tool.



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